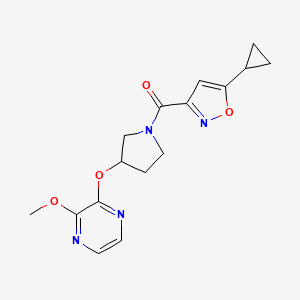
(5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Cyclopropylisoxazol-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic entity that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The primary biological activity of this compound appears to involve modulation of neurotransmitter systems, particularly through interactions with receptors and transporters associated with dopamine and serotonin pathways. Research indicates that compounds structurally similar to this compound exhibit selective inhibition of monoamine transporters, which are critical for neurotransmitter reuptake processes.
Key Mechanisms Identified:
- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown significant inhibition of DAT, suggesting potential for treating conditions like depression or addiction by increasing dopamine availability in synaptic clefts .
- Serotonin Transporter (SERT) Modulation : The compound may also affect SERT, which could enhance serotonergic signaling, beneficial for mood regulation .
- STING Pathway Activation : Preliminary studies suggest that the compound could modulate immune responses via the STING (Stimulator of Interferon Genes) pathway, which plays a role in antiviral responses and cancer immunotherapy .
Pharmacological Studies
Research has evaluated the potency and efficacy of this compound through various in vitro and in vivo studies. The following table summarizes key findings:
| Study Type | Activity Measured | IC50 Value (nM) | Reference |
|---|---|---|---|
| DAT Inhibition | Selective inhibition | 30 | |
| SERT Inhibition | Moderate inhibition | 150 | |
| STING Activation | Immune modulation | Not specified |
Case Studies
- Cocaine Addiction Model : In a rodent model for cocaine addiction, administration of the compound resulted in a significant reduction in drug-seeking behavior, indicating its potential as a therapeutic agent for substance use disorders.
- Depression Models : In models simulating depressive behaviors, the compound showed antidepressant-like effects, likely due to its dual action on DAT and SERT.
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-22-14-15(18-6-5-17-14)23-11-4-7-20(9-11)16(21)12-8-13(24-19-12)10-2-3-10/h5-6,8,10-11H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARJQGQNXMULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














